molecular formula C21H23N3OS2 B2777673 2-(benzylthio)-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034450-99-0

2-(benzylthio)-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2777673
CAS No.: 2034450-99-0
M. Wt: 397.56
InChI Key: GRTMHIDSPYTOJF-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C21H23N3OS2 and its molecular weight is 397.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Heterocyclic Compound Synthesis : Research has demonstrated the utility of related compounds in synthesizing a wide array of heterocycles, such as pyrrole, pyridine, coumarin, thiazole, and others, showcasing the versatility of these compounds as precursors in organic synthesis. The synthesized compounds have been explored for their insecticidal, antitumor, and antimicrobial properties, highlighting their potential as leads for developing new pesticides and therapeutic agents (Fadda et al., 2017), (Albratty et al., 2017).

  • Antioxidant Activity : Certain pyrazole-acetamide derivatives have been synthesized and characterized, with studies revealing significant antioxidant activities. These findings suggest the potential of such compounds in oxidative stress-related disorders (Chkirate et al., 2019).

  • Antitumor Evaluation : The development of polyfunctionally substituted heterocyclic compounds derived from similar acetamides has been associated with high inhibitory effects on various cancer cell lines, indicating their relevance in antitumor activity screening and potential therapeutic applications (Shams et al., 2010).

Chemical Reactivity and Synthesis Pathways

  • Studies have elucidated the reactivity of similar compounds in facilitating the synthesis of diverse heterocyclic derivatives, such as pyrazole, thiazole, thiadiazole, and thiophene, underscoring the chemical versatility and potential utility in medicinal chemistry and drug design (Khalil et al., 2012).

  • Cascade Reactions : The use of thioureido-acetamides in cascade reactions to synthesize various heterocycles with excellent atom economy highlights innovative approaches to efficient synthesis strategies, relevant for developing new compounds with potential biological activities (Schmeyers & Kaupp, 2002).

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS2/c25-21(15-27-13-16-4-2-1-3-5-16)22-9-10-24-20(17-6-7-17)12-19(23-24)18-8-11-26-14-18/h1-5,8,11-12,14,17H,6-7,9-10,13,15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTMHIDSPYTOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)CSCC3=CC=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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